Boc-L-beta-homoalanine

Foldamer Science Peptidomimetics Circular Dichroism

Researchers designing α/β-peptide foldamers require enantiopure β²-homoamino acids to achieve defined helical conformations. Boc-L-beta-homoalanine (CAS 158851-30-0) provides the exact chiral configuration needed to induce 11/9-helical folds in polar protic environments. • Enables selective Boc/Benzyl SPPS strategies with acid-labile Boc protection orthogonal to benzyl side-chain groups. • Key precursor for aza-analogues of macrosphelides with anticancer activity. • Supplied as white solid, ≥97% purity, with documented optical rotation.

Molecular Formula C9H17NO4
Molecular Weight 203,24 g/mole
CAS No. 158851-30-0
Cat. No. B558362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-beta-homoalanine
CAS158851-30-0
Synonyms158851-30-0; Boc-L-beta-homoalanine; (S)-3-((tert-Butoxycarbonyl)amino)butanoicacid; Boc-beta-Homoala-OH; MFCD00270345; (S)-N-Boc-3-aminobutyricacid; (3S)-3-[(tert-butoxycarbonyl)amino]butanoicacid; (S)-3-(Boc-amino)butyricacid; (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoicacid; boc--Homoalanine; Boc--Homoala-OH; Boc-beta-homoalanine; Boc-l-b-homoalanine; Boc-?-HoAla-OH; (S)-3-(tert-Butoxycarbonylamino)butyricacid; AC1NWJCT; PubChem12102; Boc-L-3-Aminobutyricacid; 14974_ALDRICH; SCHEMBL1372203; CHEMBL1222400; 14974_FLUKA; CTK3J4736; MolPort-000-001-438; PYNDHEONPQYIAN-LURJTMIESA-N
Molecular FormulaC9H17NO4
Molecular Weight203,24 g/mole
Structural Identifiers
SMILESCC(CC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
InChIKeyPYNDHEONPQYIAN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-beta-homoalanine: Procurement & Specifications


Boc-L-beta-homoalanine (CAS 158851-30-0), systematically named (S)-3-((tert-butoxycarbonyl)amino)butanoic acid, is a chiral, protected β²-homoamino acid . It is a key building block in the synthesis of conformationally restricted peptidomimetics and foldamers [1]. This compound, with a molecular formula of C9H17NO4 and a molecular weight of 203.24 g/mol, is typically supplied as a white to off-white solid with an optical rotation of [α]D20 = -17 ± 2° (c=1, CHCl3) . Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group on the amine, enabling its selective use in peptide synthesis protocols, particularly for solid-phase peptide synthesis (SPPS) .

Why Substitution with Analogs Fails


The substitution of Boc-L-beta-homoalanine (CAS 158851-30-0) with a close analog—such as its D-enantiomer (Boc-D-beta-homoalanine, CAS 159991-23-8) or a simpler α-amino acid (e.g., Boc-L-alanine, CAS 15761-38-3)—is not feasible due to critical differences in stereochemical, conformational, and synthetic utility that directly impact research outcomes . The L-configuration of Boc-L-beta-homoalanine is essential for inducing specific chiral helical folds (e.g., 11/9-helix in α/β-peptides) and for mimicking natural L-amino acid configurations in bioactive compounds [1]. In contrast, the D-enantiomer (CAS 159991-23-8) will produce opposite helicity or disrupt folding patterns . Furthermore, as a β²-homoamino acid, its extra backbone methylene group fundamentally alters peptide backbone flexibility and protease resistance compared to standard α-amino acids like Boc-L-alanine . Finally, the choice of protecting group is critical; substituting the Boc group for Fmoc (as in Fmoc-L-beta-homoalanine, CAS 193954-26-6) dictates the synthetic strategy and reaction conditions, as Boc is labile to acid (e.g., TFA), while Fmoc is labile to base (e.g., piperidine) .

Quantitative Evidence for Selection


Helix-Induction Efficiency: β²- vs. β³-Homoalanine

Circular dichroism (CD) studies directly comparing α/β-peptides containing alternating L-α-alanine and either (S)-β²-homoalanine (derived from CAS 158851-30-0) or its β³-homoalanine counterpart reveal a quantifiable difference in helical folding propensity. The (S)-β²-homoalanine residue demonstrates a stronger capacity to promote the 11/9-helical folding conformation, a stable secondary structure in these hybrid peptides, under polar protic solvent conditions [1].

Foldamer Science Peptidomimetics Circular Dichroism

Chiral Purity: L- vs. D-Enantiomer

Procurement of the correct enantiomer is paramount for stereoselective synthesis. Boc-L-beta-homoalanine (CAS 158851-30-0) and its D-enantiomer (CAS 159991-23-8) have distinct CAS numbers and physical properties. The L-isomer exhibits a specific optical rotation of [α]D20 = -17 ± 2° (c=1, CHCl3) , whereas the D-isomer has a reported melting point of 104-107 °C [1]. This data is critical for verifying the correct product upon receipt and preventing costly synthetic failures.

Chiral Chemistry Enantiopure Synthesis Quality Control

Protecting Group Orthogonality: Boc vs. Fmoc

The choice between Boc- and Fmoc-protected beta-homoalanine derivatives dictates the entire synthetic workflow. Boc-L-beta-homoalanine (CAS 158851-30-0) is specifically selected for its acid-labile protection, making it the standard for Boc/Benzyl-based SPPS or solution-phase synthesis where orthogonal protection is required . In contrast, Fmoc-L-beta-homoalanine (CAS 193954-26-6) is used for the more common Fmoc/tBu strategy, where the amine is deprotected with mild base . This is not an interchangeable property but a fundamental decision point in synthetic design.

SPPS Protecting Group Chemistry Peptide Synthesis

Validated Use: Macrosphelide Analogs & Hybrid Foldamers

The unique utility of (S)-3-(Boc-amino)butyric acid is evidenced by its documented use in the synthesis of complex, biologically relevant molecules. It is specifically employed as a building block for aza-analogues of macrosphelides—a class of anticancer natural products—and for constructing hybrid peptides that adopt a 12/10-helix conformation . Furthermore, its application extends to the synthesis of drug candidates for treating autoimmune and inflammatory diseases, highlighting its value in high-stakes pharmaceutical research .

Natural Product Synthesis Medicinal Chemistry Autoimmune Disease

Research & Procurement Scenarios


α/β-Peptide Foldamer Design

As evidenced by CD spectroscopy studies, Boc-L-beta-homoalanine is a preferred building block for researchers designing α/β-peptides intended to adopt a specific 11/9-helical fold in polar protic environments [1]. Its β²-structure promotes this folding more strongly than β³-analogs, making it a critical choice for investigating peptidomimetic structures with defined, stable 3D architectures.

Macrosphelide Aza-Analog Synthesis

This compound is a key precursor in the multi-step synthesis of aza-analogues of macrosphelides, a family of natural products with potent anticancer activity . Its procurement is essential for medicinal chemistry groups focused on developing novel cytotoxic agents based on the macrosphelide scaffold.

Peptide Therapeutics for Autoimmune Diseases

Research programs aimed at developing new peptide-based drugs for autoimmune and inflammatory conditions utilize Boc-L-beta-homoalanine as a building block to create potentially pharmaceutically active products . Its use in this context highlights its role in the creation of next-generation biopharmaceutical candidates.

Boc-Strategy SPPS

For laboratories employing Boc/Benzyl protection strategies in SPPS, Boc-L-beta-homoalanine is the required building block. Its acid-labile Boc group is orthogonal to the acid-stable benzyl side-chain protecting groups, enabling controlled, sequential peptide chain elongation on solid support .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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